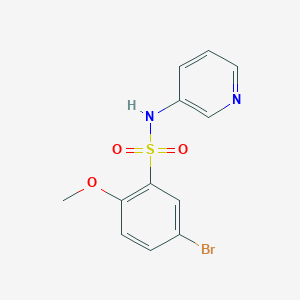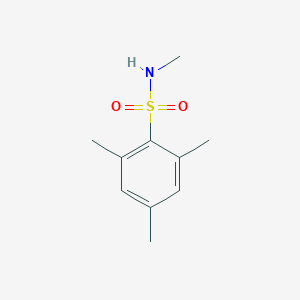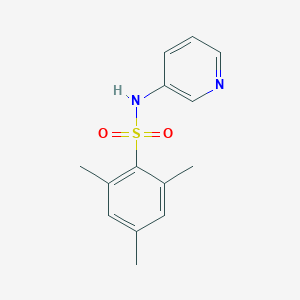
5-bromo-2-chloro-N-(5-methyl-3-isoxazolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-chloro-N-(5-methyl-3-isoxazolyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly used in scientific research as a tool compound to study the biological processes involved in various diseases.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-chloro-N-(5-methyl-3-isoxazolyl)benzamide involves the inhibition of protein kinases. Protein kinases play a crucial role in cell signaling pathways, and their dysregulation has been linked to the development of various diseases, including cancer, diabetes, and neurodegenerative disorders. By inhibiting the activity of protein kinases, 5-bromo-2-chloro-N-(5-methyl-3-isoxazolyl)benzamide can modulate these signaling pathways and potentially treat these diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-2-chloro-N-(5-methyl-3-isoxazolyl)benzamide depend on the specific protein kinase that it inhibits. For example, inhibition of glycogen synthase kinase 3 beta has been shown to reduce inflammation and improve insulin sensitivity, while inhibition of checkpoint kinase 1 can sensitize cancer cells to chemotherapy. The compound has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, the process by which new blood vessels are formed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-bromo-2-chloro-N-(5-methyl-3-isoxazolyl)benzamide in lab experiments is its specificity for protein kinases. The compound has been shown to selectively inhibit the activity of several protein kinases, making it a useful tool compound for studying specific signaling pathways. However, one limitation of using the compound is its potential off-target effects. Like most tool compounds, 5-bromo-2-chloro-N-(5-methyl-3-isoxazolyl)benzamide can interact with other proteins or molecules in the cell, leading to unintended effects.
Direcciones Futuras
There are several future directions for research involving 5-bromo-2-chloro-N-(5-methyl-3-isoxazolyl)benzamide. One area of interest is the development of more potent and selective inhibitors of protein kinases. Another area of interest is the identification of new protein kinases that can be targeted by the compound. Additionally, the compound has shown promise as a potential therapeutic agent for various diseases, and further research is needed to explore its clinical potential.
Métodos De Síntesis
The synthesis of 5-bromo-2-chloro-N-(5-methyl-3-isoxazolyl)benzamide involves the reaction of 5-bromo-2-chlorobenzoic acid with hydroxylamine hydrochloride and sodium carbonate in the presence of acetonitrile. The resulting product is then treated with methyl isoxazole-3-carboxylate, followed by N,N-dimethylformamide and triethylamine. The final product is obtained by purification through column chromatography.
Aplicaciones Científicas De Investigación
5-bromo-2-chloro-N-(5-methyl-3-isoxazolyl)benzamide is widely used in scientific research to study the biological processes involved in various diseases. It is commonly used as a tool compound to inhibit protein kinases, which play a crucial role in cell signaling pathways. The compound has been shown to inhibit the activity of several protein kinases, including cyclin-dependent kinase 2, glycogen synthase kinase 3 beta, and checkpoint kinase 1.
Propiedades
Nombre del producto |
5-bromo-2-chloro-N-(5-methyl-3-isoxazolyl)benzamide |
|---|---|
Fórmula molecular |
C11H8BrClN2O2 |
Peso molecular |
315.55 g/mol |
Nombre IUPAC |
5-bromo-2-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
InChI |
InChI=1S/C11H8BrClN2O2/c1-6-4-10(15-17-6)14-11(16)8-5-7(12)2-3-9(8)13/h2-5H,1H3,(H,14,15,16) |
Clave InChI |
XBIVPJPYWKMGGU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)C2=C(C=CC(=C2)Br)Cl |
SMILES canónico |
CC1=CC(=NO1)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Dimethyl-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B239475.png)

![16-Fluoro-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B239485.png)




![1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239499.png)
![1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B239501.png)


![Ethyl 4-[(2-naphthylacetyl)amino]benzoate](/img/structure/B239528.png)

